tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
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Overview
Description
“tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate” is a chemical compound . It is an impurity of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of diabetes mellitus type 2 .
Synthesis Analysis
The synthesis of this compound and similar compounds involves the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringO=C (OC (C) (C)C)N1CC2=NN=CN2CC1
. Its empirical formula is C10H16N4O2
and it has a molecular weight of 224.26 . Chemical Reactions Analysis
The development of the piperazine-fused triazoles, which includes this compound, presents challenges and opportunities . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown .Physical and Chemical Properties Analysis
This compound is a solid . Its empirical formula isC10H16N4O2
and it has a molecular weight of 224.26 .
Scientific Research Applications
Antibacterial Activity
Triazole-containing hybrids, including structures related to tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate, exhibit potent antibacterial activity against Staphylococcus aureus. These compounds, serving as bioisosteres of amides, esters, and carboxylic acids, have been identified as potent inhibitors of DNA gyrase, topoisomerase IV, efflux pumps, filamentous temperature-sensitive protein Z, and penicillin-binding protein. The broad-spectrum antibacterial efficacy of these hybrids is highlighted by their ability to target drug-resistant strains, showcasing their potential as novel anti-S. aureus agents (Li & Zhang, 2021).
High Energy Density Materials (HEDM)
The application of high-nitrogen azine energetic materials, which include pyrazine derivatives, has been a focal point in the energy materials sector. These compounds are crucial for their roles in improving the burning rate and reducing the signature in propellants, enhancing the detonation performance in mixed explosives, and increasing gas content in gas generators. The versatility of these azine energetic compounds underscores their broad application prospects in the field of energetic materials (Yongjin & Shuhong, 2019).
Synthetic Methodologies
Research on the synthesis of polyfunctional heteroaromatics has led to the discovery of new rearrangements and the revision of previously assigned structures for several molecules. This includes the exploration of reactions involving arylhydrazonals, enamines, and carbonyl compounds, highlighting the synthetic versatility and potential of triazole-containing compounds in the development of novel functionalized heteroaromatic compounds (Moustafa et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is the c-Met kinase . This kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target in cancer research .
Mode of Action
The compound interacts with its target, the c-Met kinase, by inhibiting its activity . This inhibition disrupts the normal functioning of the kinase, leading to changes in the cellular processes it controls .
Biochemical Pathways
By inhibiting c-Met kinase, the compound could disrupt these pathways, potentially leading to reduced tumor growth .
Result of Action
The compound has demonstrated excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . It has shown IC 50 values of 0.83 ± 0.07 μM, 0.15 ± 0.08 μM, and 2.85 ± 0.74 μM, respectively, indicating its potent inhibitory effect .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)13-4-5-14-7-11-12-8(14)6-13/h7H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVLFQQWHATAHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C=NN=C2C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674303 |
Source
|
Record name | tert-Butyl 5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
723286-79-1 |
Source
|
Record name | tert-Butyl 5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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